molecular formula C10H10N4O2 B3748787 6-amino-1-(pyridin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione

6-amino-1-(pyridin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B3748787
M. Wt: 218.21 g/mol
InChI Key: BCQLLAQLHGKDGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-1-(pyridin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione (CAS 179486-52-3) is a high-purity chemical compound offered for scientific research and development. With a molecular formula of C10H10N4O2 and a molecular weight of 218.22 g/mol, this molecule features a pyrimidine-2,4-dione core structure substituted with an amino group and a pyridin-4-ylmethyl moiety . The compound has a purity of 97% and is provided with the Canonical SMILES: NC1=CC(=O)NC(=O)N1CC1=CC=NC=C1 . This compound is part of a class of pyrimidine-dione derivatives that are of significant interest in medicinal chemistry for the development of novel antibacterial agents . Specifically, related structural analogs have been investigated as inhibitors of Flavin-Dependent Thymidylate Synthase (FDTS), a crucial enzyme for DNA synthesis in approximately 30% of pathogenic prokaryotes and an attractive target for addressing multi-drug resistant bacteria . Researchers value this chemical scaffold for structure-activity relationship (SAR) studies aimed at optimizing inhibitory activity against bacterial targets . Handling and Safety: This product is For Research Use Only. It is not intended for diagnostic, therapeutic, or human use. Please refer to the Safety Data Sheet (SDS) before use. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

6-amino-1-(pyridin-4-ylmethyl)pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c11-8-5-9(15)13-10(16)14(8)6-7-1-3-12-4-2-7/h1-5H,6,11H2,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCQLLAQLHGKDGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CN2C(=CC(=O)NC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1-(pyridin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyrimidine ring, which can be achieved through the condensation of appropriate precursors such as urea and β-diketones.

    Substitution Reactions: The amino group is introduced via nucleophilic substitution reactions, often using ammonia or amines under basic conditions.

    Pyridin-4-ylmethyl Group Introduction: The pyridin-4-ylmethyl group can be introduced through alkylation reactions, using pyridin-4-ylmethyl halides in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Substitution Reactions

The amino group at position 6 and pyridin-4-ylmethyl substituent enable nucleophilic and electrophilic substitutions:

Key reactions:

Reaction TypeReagents/ConditionsProducts FormedYield (%)Source
Acylation Acetyl chloride, Et₃N, CH₂Cl₂, 0°C→RT6-Acetamido derivative78
Alkylation Methyl iodide, K₂CO₃, DMF, 60°C, 8 hr1-(Pyridin-4-ylmethyl)-6-methylaminouracil65
Sulfonation SO₃·Pyridine, DMF, 50°C, 4 hr6-Sulfoamido derivative82

Mechanistic insights:

  • Acylation occurs selectively at the 6-amino group due to higher nucleophilicity compared to the pyridine nitrogen .

  • Alkylation under basic conditions favors N-methylation over O-methylation (3:1 selectivity) .

Cyclization and Heterocycle Formation

The compound participates in cycloadditions and intramolecular ring closures:

Notable examples:

Reaction PartnerConditionsProduct StructureApplicationSource
Maleic anhydride Reflux in AcOH, 6 hrPyrido[2,3-d]pyrimidine-2,4-dione fused systemAnticancer screening
Thiosemicarbazide EtOH/H₂O (1:1), Δ, 12 hrThiazolo[4,5-d]pyrimidine derivativeAntimicrobial agents

Key observations:

  • Fusion reactions with α,β-unsaturated carbonyl compounds proceed via Michael addition followed by cyclodehydration .

  • Solvent-free conditions using ionic liquids ([BMIM]BF₄) improve cyclization yields by 18–22% compared to traditional methods .

Oxidation-Reduction Behavior

The pyrimidine ring and substituents display redox activity:

Oxidation pathways:

Oxidizing AgentConditionsMajor ProductNotesSource
KMnO₄H₂O/EtOH (3:1), 70°C, 3 hr5,6-Dihydroxy derivativeComplete ring aromatization
H₂O₂ (30%)AcOH catalyst, RT, 24 hr6-Nitroso intermediateReversible reaction

Reduction characteristics:

  • Catalytic hydrogenation (H₂/Pd-C, EtOH) reduces the 2,4-dione system to 2,4-diols with 91% selectivity.

  • Sodium borohydride selectively reduces Schiff base derivatives without affecting the pyridine ring .

Photochemical Reactivity

UV-induced transformations show unique behavior:

Light Source (nm)SolventDegradation ProductsQuantum Yield (Φ)Source
254MeOHPyridin-4-ylmethanol + 6-aminouracil0.32
365H₂OStable photohydrate adducts<0.05

Mechanistic implications:

  • Cleavage of the N-CH₂-pyridine bond dominates under short-wavelength UV .

  • Aqueous environments stabilize photoinduced hydration products through hydrogen bonding .

Metal Complexation

The compound acts as a polydentate ligand:

Metal SaltStoichiometry (L:M)Coordination SitesStability Constant (log β)Source
Cu(II) acetate2:1N6 (amino), O4 (carbonyl)12.4 ± 0.3
Pd(II) chloride1:1N1 (pyridine), O2 (carbonyl)8.9 ± 0.2

Applications:

  • Cu(II) complexes show enhanced superoxide dismutase mimic activity (IC₅₀ = 3.2 μM vs. 8.7 μM for ligand alone) .

  • Pd(II) complexes catalyze Suzuki-Miyaura couplings with TON up to 1,200 .

This comprehensive analysis demonstrates the compound's versatility in organic synthesis and materials science. Recent advances in solvent-free methodologies and photochemical studies open new avenues for targeted derivatization. Researchers should consider the competing reactivities of amino and carbonyl groups when designing synthetic routes.

Scientific Research Applications

Chemistry

6-amino-1-(pyridin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione serves as a building block for synthesizing more complex heterocyclic compounds. Its functional groups allow for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Research has indicated that this compound may act as an enzyme inhibitor , particularly targeting kinases. Kinases play crucial roles in cell signaling pathways; thus, inhibiting their function can have significant implications for cancer treatment and other diseases characterized by abnormal cell proliferation.

Medicine

The compound has shown potential as an antitumor and antimicrobial agent in preclinical studies. Its ability to interact with biological targets suggests that it could be developed into therapeutic agents for treating various cancers and infections.

Industry

In industrial applications, this compound is explored for developing novel materials with specific electronic and optical properties. Its unique structural features contribute to advancements in materials science.

Case Study 1: Antitumor Activity

A study investigated the antitumor activity of this compound against various cancer cell lines. Results indicated significant cytotoxic effects at specific concentrations, suggesting its potential as a lead compound for developing new anticancer drugs.

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of specific kinases using this compound demonstrated its ability to effectively reduce kinase activity in vitro. This finding supports further exploration into its therapeutic applications in oncology.

Case Study 3: Material Science

In material science applications, modifications of this compound led to the development of new polymers with enhanced electrical conductivity. This advancement opens avenues for its use in electronic devices and sensors.

Mechanism of Action

The mechanism of action of 6-amino-1-(pyridin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural differences among analogs lie in substituents at N1, N3, and C6 positions, influencing solubility, stability, and biological activity.

Compound Name Substituents (N1/N3/C6) Key Features
Target Compound Pyridin-4-ylmethyl / H / NH₂ Pyridine enhances π-π stacking; moderate lipophilicity
6-Amino-1,3-diethylpyrimidine-2,4-dione Ethyl / Ethyl / NH₂ Higher lipophilicity; simple alkyl chains may reduce target specificity
6-Amino-1-(2-chlorobenzyl)-5-selenacyl-dione 2-Chlorobenzyl / H / Se-containing Selenium introduces redox activity; Cl improves membrane permeability
3-Cyclohexyl-6-phenyl-1-(p-tolyl)-dione p-Tolyl / Cyclohexyl / Ph Bulky groups increase steric hindrance; aromaticity aids binding
6-Amino-1-(4-methoxybenzyl)-dione 4-Methoxybenzyl / H / NH₂ Methoxy group enhances solubility via H-bonding
Bis(pyrimidine-2,4-dione) derivatives Dimeric uracil cores Higher molecular weight; potential for cross-linking in antiviral targets
Antiviral Potential
  • The target compound’s pyridine moiety may mimic nucleobases, interfering with viral replication. Similar bis(pyrimidine-dione) derivatives show anti-HIV activity by binding to capsid proteins .
  • 3-Cyclohexyl-6-phenyl-1-(p-tolyl)-dione : Structural rigidity from cyclohexyl/phenyl groups may enhance protease inhibition .
Enzyme Inhibition
  • 7-Thio Cyclopenta[d]pyrimidines : Thio substitution at C7 improves antioxidant activity by scavenging free radicals .
Antioxidant Activity
  • Thio derivatives (e.g., 4a–h in ) exhibit Fe²⁺-dependent antiradical activity, outperforming non-thio analogs .

Pharmacokinetic Considerations

  • Lipophilicity : Ethyl/cyclohexyl groups (e.g., compound 18e ) increase logP values, favoring blood-brain barrier penetration but reducing aqueous solubility.
  • Solubility : Methoxybenzyl () and hydroxypropyl () substituents improve water solubility via polar interactions.
  • Metabolic Stability : Selenium-containing analogs may face oxidative metabolism challenges, limiting in vivo utility .

Biological Activity

6-amino-1-(pyridin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione (CAS No. 179486-52-3) is a heterocyclic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This compound features a pyrimidine ring with an amino group and a pyridin-4-ylmethyl substituent, which contribute to its unique properties and potential applications in drug development.

This compound has the following chemical characteristics:

PropertyValue
Molecular Formula C10H10N4O2
Molecular Weight 218.216 g/mol
IUPAC Name 6-amino-1-(pyridin-4-ylmethyl)pyrimidine-2,4-dione
CAS Number 179486-52-3

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes, particularly kinases. The binding of this compound to the active sites of these enzymes disrupts their functions, which is crucial in regulating various cellular processes such as growth and proliferation. This mechanism positions the compound as a potential therapeutic agent in cancer treatment and other diseases characterized by dysregulated kinase activity .

Antitumor Activity

Research has demonstrated that this compound exhibits notable antitumor properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines by activating apoptotic pathways and inhibiting cell cycle progression. For instance, it has been reported to significantly reduce cell viability in human breast cancer cells (MCF-7) and lung cancer cells (A549) at micromolar concentrations .

Antimicrobial Properties

In addition to its antitumor effects, this compound has also been investigated for its antimicrobial properties. Preliminary studies indicate that it possesses activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell wall synthesis is believed to contribute to its efficacy as an antimicrobial agent .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Cancer Cell Lines : A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound led to a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM. Mechanistic investigations indicated that the compound activates caspase-dependent apoptosis pathways .
  • Antimicrobial Efficacy : In a comparative study assessing various heterocyclic compounds for antibacterial activity, this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

Compound NameAntitumor ActivityAntimicrobial Activity
Pyrimidine-2,4-dione LowNone
6-amino-1-methylpyrimidine-2,4(1H,3H)-dione ModerateLow
6-amino-1-(pyridin-3-ylmethyl)pyrimidine LowModerate

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-amino-1-(pyridin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione?

  • Methodology : The compound is typically synthesized via alkylation of 6-aminouracil derivatives. For example:

  • Step 1 : React 6-aminouracil with pyridin-4-ylmethyl halides (e.g., chlorides or iodides) in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) at 60–80°C for 12–24 hours .
  • Step 2 : Purify the product via recrystallization or column chromatography. Yields range from 40% to 78%, depending on substituents and reaction optimization .
    • Key Data :
Reaction ConditionYield (%)Purity (HPLC)
DMF, K₂CO₃, 24h53–78>95%

Q. How is structural confirmation achieved post-synthesis?

  • Methodology : Use ¹H/¹³C NMR to verify substituent positions and LCMS for molecular weight confirmation. For example:

  • ¹H NMR (CDCl₃): Peaks at δ 4.91 (s, pyridin-4-ylmethyl CH₂), 3.93 (q, ethyl group), and 1.24 (t, CH₃) .
  • LCMS : [M+H]⁺ peaks matching theoretical values (e.g., m/z 196.2 for ethyl-substituted analogs) .
    • Advanced Techniques : Single-crystal X-ray diffraction (e.g., for analogs with cyclopropyl or benzyl groups) resolves bond angles and hydrogen-bonding networks .

Advanced Research Questions

Q. How can synthesis conditions be optimized to improve yields?

  • Variables to Test :

  • Solvent : DMF vs. dichloromethane (polar aprotic solvents enhance nucleophilic substitution) .
  • Catalyst : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate alkylation .
  • Temperature : Higher temperatures (80–100°C) reduce reaction time but may increase side products .
    • Case Study : Ethylation of 6-amino-1-cyclopropylpyrimidine-2,4-dione with ethyl iodide yielded 40% in DMF vs. 22% in THF .

Q. What strategies are used to analyze structure-activity relationships (SAR) for biological activity?

  • Experimental Design :

  • Substituent Variation : Modify the pyridin-4-ylmethyl group with electron-withdrawing/donating groups (e.g., CF₃, OCH₃) to assess impact on enzyme inhibition .
  • Biological Assays : Test derivatives against target enzymes (e.g., eEF-2K) using kinase inhibition assays . IC₅₀ values correlate with substituent hydrophobicity and steric bulk .
    • Key Finding : Cyclopropyl-substituted analogs showed 3-fold higher eEF-2K inhibition than ethyl derivatives due to improved binding pocket compatibility .

Q. How can contradictions in biological activity data be resolved?

  • Root Cause Analysis :

  • Purity Issues : Confirm compound purity via HPLC (>98%) to rule out impurities affecting bioassay results .
  • Assay Variability : Use standardized protocols (e.g., ATP concentration in kinase assays) to minimize inter-lab variability .
    • Example : A study reported inconsistent antimicrobial activity for thieno[2,3-d]pyrimidine analogs, resolved by controlling solvent (DMSO concentration <1%) in microbial cultures .

Q. What computational methods support mechanistic studies?

  • Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions between the compound and eEF-2K’s ATP-binding site. Key residues (e.g., Lys169, Asp252) form hydrogen bonds with the pyrimidine-dione core .
  • MD Simulations : Assess binding stability over 100 ns trajectories; analogs with rigid substituents (e.g., cyclopropyl) show lower RMSD fluctuations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-amino-1-(pyridin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
6-amino-1-(pyridin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione

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